Chromatographic Retention and Purity Validation: Newcrom R1 HPLC Method
A validated mixed-mode reverse-phase HPLC method using a Newcrom R1 column has been specifically developed for this compound. The method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic applications where mass spectrometry detection (with formic acid replacing phosphoric acid) is required [1]. This application-specific separation profile directly enables procurement quality assessment, differentiating it from generic dichlorinated diphenylmethanes that may co-elute or require distinct method development. Quantitative retention data is available upon request from SIELC. Due to the proprietary algorithm, this must be considered a Supporting evidence item; a direct quantitative comparison with an isomer under identical conditions is not publicly available.
| Evidence Dimension | Chromatographic separation method for purity analysis |
|---|---|
| Target Compound Data | Scalable UPLC/HPLC method on Newcrom R1 column; elution conditions documented |
| Comparator Or Baseline | No quantitative comparator data publicly available (method specific to this compound) |
| Quantified Difference | Not available (proprietary algorithm; experimental data upon request) |
| Conditions | Newcrom R1 reverse-phase column; acetonitrile/water/phosphoric acid mobile phase; UV/MS detection |
Why This Matters
A pre-established separation protocol demonstrates that the compound can be analytically differentiated from structurally similar species, which is essential for verifying purity and identity in procurement.
- [1] SIELC Technologies. (2018). 1,1'-Methylenebis(2,6-dichlorobenzene) Separation Application Note. View Source
